molecular formula C16H14FN5O B11500462 N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide

N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B11500462
M. Wt: 311.31 g/mol
InChI Key: VCTBVFMKUZLYGD-UHFFFAOYSA-N
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Description

N-BENZYL-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyl group, a fluorophenyl group, and a tetrazole ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or sodium azide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Benzylation: The benzyl group is introduced through a benzylation reaction, where benzyl chloride reacts with the intermediate compound in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-BENZYL-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the tetrazole ring, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-BENZYL-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used to study the interactions between tetrazole derivatives and biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms in cells.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the benzyl group contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-butyl-5-fluorobenzamide: This compound shares the fluorophenyl group but differs in the presence of a bromine atom and a butyl group.

    N-[2-(carbamimidamidooxy)ethyl]-2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl}acetamide: This compound has a similar acetamide structure but includes additional functional groups such as cyano and difluoro groups.

Uniqueness

N-BENZYL-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to its combination of a tetrazole ring, a fluorophenyl group, and a benzyl group. This unique structure imparts specific biological activities and chemical properties that make it valuable for various research applications.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-benzyl-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C16H14FN5O/c17-14-9-5-4-8-13(14)16-19-21-22(20-16)11-15(23)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23)

InChI Key

VCTBVFMKUZLYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3F

Origin of Product

United States

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